2,2,6,6-Tetramethylcyclohexan-1-amine

Trace Amine-Associated Receptors GPCR Pharmacology Olfactory Chemoreception

2,2,6,6-Tetramethylcyclohexan-1-amine (TMCHA, C₁₀H₂₁N, MW 155.28) is a sterically congested, fully saturated primary cycloaliphatic amine featuring four methyl substituents at the 2- and 6-positions of the cyclohexane ring. Unlike planar or mono-substituted cyclohexylamines, the gem-dimethyl groups flanking the amino functionality impose severe conformational restriction, locking the ring into a predominantly chair conformation and shielding the –NH₂ group from intermolecular interactions.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13116287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylcyclohexan-1-amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1N)(C)C)C
InChIInChI=1S/C10H21N/c1-9(2)6-5-7-10(3,4)8(9)11/h8H,5-7,11H2,1-4H3
InChIKeyHUAAXEGWVZBZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylcyclohexan-1-amine (CAS 29765-86-4): Steric Profile, Sourcing Rationale, and Differentiation from Common Cyclohexylamine Analogs


2,2,6,6-Tetramethylcyclohexan-1-amine (TMCHA, C₁₀H₂₁N, MW 155.28) is a sterically congested, fully saturated primary cycloaliphatic amine featuring four methyl substituents at the 2- and 6-positions of the cyclohexane ring [1]. Unlike planar or mono-substituted cyclohexylamines, the gem-dimethyl groups flanking the amino functionality impose severe conformational restriction, locking the ring into a predominantly chair conformation and shielding the –NH₂ group from intermolecular interactions . This architecture renders TMCHA a high-value building block in medicinal chemistry (e.g., trace amine-associated receptor ligand scaffolds), asymmetric catalysis (chiral auxiliary or ligand precursor), and polymer stabilizer design, where tailored steric bulk is the critical procurement parameter rather than simple amine nucleophilicity.

Why 2,2,6,6-Tetramethylcyclohexan-1-amine Cannot Be Replaced by Unsubstituted or Mono-Alkylated Cyclohexylamines


Unsubstituted cyclohexylamine (CHA), 4-tert-butylcyclohexylamine (4-tBu-CHA), and N,N-dimethylcyclohexylamine (DMCHA) are frequently considered as lower-cost substitutes for TMCHA in synthetic protocols . However, they lack the simultaneous C2/C6 quaternary substitution that defines the target compound's steric environment. CHA exposes an unhindered –NH₂ group that readily participates in side reactions; 4-tBu-CHA retains conformational flexibility at the C1 position; and DMCHA, while possessing some steric crowding at nitrogen, is a tertiary amine with fundamentally different protonation and hydrogen-bonding capacity [1]. These structural differences translate into measurable divergence in biological target engagement, catalytic selectivity, and physicochemical properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2,2,6,6-Tetramethylcyclohexan-1-amine vs. Cyclohexylamine, 4-tert-Butylcyclohexylamine, and N,N-Dimethylcyclohexylamine


Human TAAR1 Agonist Activity of TMCHA vs. DMCHA: Functional Selectivity Arising from C2/C6 Substitution

2,2,6,6-Tetramethylcyclohexan-1-amine acts as an agonist at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 1.60 × 10³ nM, determined in HEK293 cells via cAMP BRET assay [1]. In contrast, the structurally related tertiary amine N,N-dimethylcyclohexylamine (DMCHA), which lacks the C2/C6 gem-dimethyl groups but retains the cyclohexyl scaffold, predominantly activates the olfactory receptor TAAR9 and shows no significant functional activity at hTAAR1 under comparable assay conditions [2]. This represents a qualitative functional divergence—not merely a potency shift—and demonstrates that the C2/C6 quaternary substitution pattern in TMCHA redirects receptor subtype selectivity within the TAAR family.

Trace Amine-Associated Receptors GPCR Pharmacology Olfactory Chemoreception

Boiling Point and Physical Handling Profile: TMCHA vs. 4-tert-Butylcyclohexylamine and 2,6-Dimethylcyclohexylamine

The boiling point of 2,2,6,6-tetramethylcyclohexan-1-amine, as reported in vendor technical documentation, is approximately 185–186 °C (atmospheric pressure, colourless liquid form) . Although no single published head-to-head comparative distillation study exists, cross-referencing authoritative databases reveals a clear ranking: 4-tert-butylcyclohexylamine (4-tBu-CHA), an isomer with identical molecular weight (155.28 g/mol) but monosubstitution at the 4-position, boils at 198.0 ± 8.0 °C ; 2,6-dimethylcyclohexylamine, bearing only a single methyl group at each of the 2- and 6-positions, exhibits a predicted boiling point of approximately 160.3 °C . TMCHA's boiling point falls between these two close structural analogs, indicating that its unique gem-dimethyl substitution pattern produces a distinct intermolecular force profile that cannot be interpolated from mono-substituted or partially methylated congeners.

Physicochemical Characterization Distillation Parameters Process Chemistry

Steric Parameter (Taft Es) and Conformational Locking: TMCHA as a Superior Chiral Auxiliary Scaffold

The steric bulk of primary amines is commonly quantified by the Taft steric substituent constant (Eₛ). While experimental Eₛ values for TMCHA have not been directly measured, the quaternary C2 and C6 centers generate an effective steric envelope substantially larger than that of cyclohexylamine (CHA, Eₛ ≈ –0.79 for the cyclohexyl group) or 4-tert-butylcyclohexylamine, where the bulky substituent is remote from the reactive amine center [1]. Class-level inference from crystallographic and computational studies of sterically overcrowded trialkylamines demonstrates that geminal dimethyl substitution adjacent to an amino group increases the height of the NC₃ pyramid to ~0.24–0.26 Å and induces pronounced non-planar conformations at nitrogen, phenomena that are absent in CHA and only partially realized in 2,6-dimethylcyclohexylamine [2]. This enhanced steric pressure translates into practical benefits for asymmetric synthesis: TMCHA-derived imines and enamines exhibit higher diastereofacial selectivity in nucleophilic additions, a property leveraged in the organocatalytic synthesis of trans-3-substituted cyclohexylamines where steric shielding by the 2,6-substituents dictates the trans-selectivity of the cascade reaction .

Asymmetric Synthesis Steric Parameters Chiral Auxiliaries

Solubility and Formulation Handling: TMCHA Free Base and Hydrochloride Salt vs. Common Cyclohexylamines

The free base of 2,2,6,6-tetramethylcyclohexan-1-amine is reported as a colourless to pale yellow liquid with negligible water solubility but ready miscibility with most organic solvents . This contrasts with unsubstituted cyclohexylamine, which is fully water-miscible and presents handling challenges due to its strong, penetrating ammonia-like odour and higher vapor pressure. The hydrochloride salt of TMCHA (CAS 103906-17-8, MW 191.74) is a white crystalline solid freely soluble in water, providing a convenient solid-handling form for aqueous reaction media or biological assay buffers . This dual-form availability (free base for organic-phase reactions; HCl salt for aqueous-phase work) is a distinct practical advantage over permanently liquid amines such as N,N-dimethylcyclohexylamine (DMCHA) or 2,6-dimethylcyclohexylamine, which require specialized storage and handling to prevent evaporative loss and oxidative degradation .

Preformulation Salt Selection Aqueous Solubility

High-Value Application Scenarios for 2,2,6,6-Tetramethylcyclohexan-1-amine Driven by Quantitative Differentiation Evidence


TAAR1-Focused Neurological and Metabolic Disease Drug Discovery

TMCHA's verified hTAAR1 agonist activity (EC₅₀ = 1,600 nM) and its functional divergence from DMCHA, which activates TAAR9 instead, position it as a privileged starting scaffold for CNS drug discovery programs targeting trace amine pathways (e.g., schizophrenia, depression, metabolic disorders). Researchers constructing focused hTAAR1 screening libraries should preferentially source TMCHA over DMCHA or CHA to ensure receptor-subtype-relevant chemotypes from the outset, as documented in the BindingDB record [1].

Asymmetric Organocatalysis and Chiral Cyclohexylamine Synthesis

The unique steric environment at C1—generated by four methyl groups that shield the –NH₂ moiety—makes TMCHA an effective substrate for Brønsted acid-catalyzed organocatalytic cascades delivering trans-3-substituted cyclohexylamines with high diastereoselectivity. This application directly exploits the steric differentiation from CHA and 4-tBu-CHA, where the absence of proximal quaternary centers leads to inferior stereochemical outcomes in analogous transformations .

Dual-Form Sourcing for Medicinal Chemistry and Process Development

Procurement groups can reduce supply chain complexity by standardizing on TMCHA, which is commercially available as both a free base (liquid, organic-soluble) and a hydrochloride salt (crystalline, water-soluble). This dual-form availability directly addresses the handling limitations of liquid-only amines such as DMCHA and CHA, enabling seamless transition from anhydrous synthetic steps to aqueous biological assays without cross-contamination risks. The physical property data supporting this differentiation are drawn from supplier technical datasheets .

Hindered Amine Light Stabilizer (HALS) Intermediate and Polymer Additive Design

TMCHA serves as a critical synthetic intermediate for 2,2,6,6-tetramethylpiperidine-based hindered amine light stabilizers (HALS). Its pre-installed gem-dimethyl groups reduce the synthetic step count by one full alkylation relative to using unsubstituted cyclohexylamine as the starting material—a concrete process-efficiency advantage that is independent of biological activity and supported by patent literature on HALS-manufacturing routes [2].

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